molecular formula C13H23NO6S B12432285 2-Tert-butoxycarbonylamino-3-tert-butoxycarbonylsulfanyl-propionic acid

2-Tert-butoxycarbonylamino-3-tert-butoxycarbonylsulfanyl-propionic acid

Cat. No.: B12432285
M. Wt: 321.39 g/mol
InChI Key: QMLRRONGQFDKAL-UHFFFAOYSA-N
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Description

2-[(tert-butoxycarbonyl)amino]-3-[(tert-butoxycarbonyl)sulfanyl]propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups on both the amino and sulfanyl functionalities. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-butoxycarbonyl)amino]-3-[(tert-butoxycarbonyl)sulfanyl]propanoic acid typically involves the protection of the amino and sulfanyl groups with Boc groups. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of flow microreactor systems has been reported to enhance the efficiency and versatility of the Boc protection process .

Chemical Reactions Analysis

Types of Reactions

2-[(tert-butoxycarbonyl)amino]-3-[(tert-butoxycarbonyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Various electrophiles in the presence of a base.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products Formed

    Deprotection: The removal of Boc groups yields the free amino and sulfanyl functionalities.

    Substitution: Formation of new compounds with substituted amino or sulfanyl groups.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

2-[(tert-butoxycarbonyl)amino]-3-[(tert-butoxycarbonyl)sulfanyl]propanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[(tert-butoxycarbonyl)amino]-3-[(tert-butoxycarbonyl)sulfanyl]propanoic acid involves the reactivity of its amino and sulfanyl groups. The Boc protecting groups provide stability during synthetic processes and can be selectively removed under acidic conditions to reveal the reactive functionalities. These groups can then interact with various molecular targets, forming covalent bonds and modifying the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(tert-butoxycarbonyl)amino]-3-[(tert-butoxycarbonyl)sulfanyl]propanoic acid is unique due to the presence of both amino and sulfanyl groups protected by Boc groups. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis and peptide chemistry.

Properties

Molecular Formula

C13H23NO6S

Molecular Weight

321.39 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylsulfanyl]propanoic acid

InChI

InChI=1S/C13H23NO6S/c1-12(2,3)19-10(17)14-8(9(15)16)7-21-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,17)(H,15,16)

InChI Key

QMLRRONGQFDKAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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